molecular formula C8H10OS B1361569 2-Phenoxyethanethiol CAS No. 6338-63-2

2-Phenoxyethanethiol

Cat. No. B1361569
CAS RN: 6338-63-2
M. Wt: 154.23 g/mol
InChI Key: WGZWXVFLOUVQLH-UHFFFAOYSA-N
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Description

2-Phenoxyethanethiol is a chemical compound with the linear formula C6H5OCH2CH2SH . It is a colorless liquid with a pleasant odor . It is used as a building block in organic synthesis to incorporate a thiol functional group into molecules .


Synthesis Analysis

The synthesis of 2-Phenoxyethanethiol has been investigated using Na-mordenite catalysts as an alternative to the industrial process using ethylene oxide and homogeneous basic conditions . The solventless and heterogeneously catalyzed synthesis of 2-phenoxyethanol (ethylene glycol monophenyl ether) via the reaction between phenol and ethylene carbonate was also studied .


Molecular Structure Analysis

The molecular structure of 2-Phenoxyethanethiol is represented by the linear formula C6H5OCH2CH2SH . It has a molecular weight of 154.23 .


Chemical Reactions Analysis

2-Phenoxyethanethiol has been used as a reactant in the production of fine chemicals. The synthesis of 2-phenoxyethanol via the reaction between phenol and ethylene carbonate was investigated .


Physical And Chemical Properties Analysis

2-Phenoxyethanethiol has a refractive index n20/D of 1.5600 (lit.), a boiling point of 201-202 °C (lit.), and a density of 1.105 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis Processes

2-Phenoxyethanethiol is involved in various synthesis processes. For instance, Xu et al. (2010) described the successful synthesis of 2-(phenylthio)phenols, a compound related to 2-Phenoxyethanethiol, from simple phenols and aromatic halides using a copper(I)-catalyzed tandem transformation process (Xu et al., 2010).

Catalysis and Chemical Reactions

2-Phenoxyethanethiol plays a role in catalytic processes and chemical reactions. For example, Michida and Mukaiyama (2008) demonstrated the use of 2-trimethylsilyl-1,3-dithiane, related to 2-Phenoxyethanethiol, in Lewis base-catalyzed 1,3-dithiane addition to carbonyl compounds (Michida & Mukaiyama, 2008). Additionally, Amézquita-Valencia and Alper (2016) reported a method for synthesizing phenoxy esters and phenylthio esters via selective alkoxycarbonylation catalyzed by Pd/dppb under syngas conditions (Amézquita-Valencia & Alper, 2016).

Biological and Environmental Applications

In the biological and environmental spheres, 2-Phenoxyethanethiol-related compounds have been studied for their potential in various applications. Chhaya and Gupte (2013) investigated the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A using a reverse micelles system, highlighting the importance of such compounds in environmental remediation processes (Chhaya & Gupte, 2013).

Photochemistry and Solar Cell Applications

2-Phenoxyethanethiol-related compounds also find applications in photochemistry and solar cell technology. Kim et al. (2011) synthesized phenothiazine derivatives with various conjugated linkers, including thiophene, and used them in dye-sensitized solar cells, demonstrating the influence of such compounds on device performance (Kim et al., 2011).

properties

IUPAC Name

2-phenoxyethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c10-7-6-9-8-4-2-1-3-5-8/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZWXVFLOUVQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285167
Record name 2-Phenoxyethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxyethanethiol

CAS RN

6338-63-2
Record name Ethanethiol, 2-phenoxy-
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Record name 2-Phenoxyethanethiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenoxyethane-1-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
PCH Eichinger, JH Bowie… - Journal of the American …, 1989 - ACS Publications
… ,11 thiophenoxymethanol,12 2-thiophenoxyethanol,13 3-thiophenoxypropanol,14 4-thiophenoxybutanol,15 5-thiophenoxypentanol,16 phenoxymethanethiol,17 2-phenoxyethanethiol,…
Number of citations: 53 pubs.acs.org
TR Hartlage - 2013 - search.proquest.com
… 13C NMR spectra of A) 2-phenoxyethanethiol and B) [2-(1,1,3,3tetramethylbutylsulfanyl)… of TMPCl and 2-phenoxyethanethiol. Minor peaks due to residual 2-phenoxyethanethiol are …
Number of citations: 1 search.proquest.com
LR Fraser, J Bird, Q Wu, C Cao, BO Patrick… - …, 2007 - ACS Publications
… The reaction of 2-phenoxyethanethiol with phenylacetylene proceeded in high yield and selectivity with all three complexes, with the branched isomer being the exclusive product (entry …
Number of citations: 61 pubs.acs.org
CS Salteris, D Kostas, M Micha-Screttas… - Main group metal …, 1999 - degruyter.com
co-Phenoxyalkanethiols, PhO (CH2) nSH (n= 2-6) were prepared and ortfto-metallated with two equivalents of n-butyllithium in tetrahydrofuran/methylcyclohexane. Carboxylation and …
Number of citations: 3 www.degruyter.com
JH Chapman, LN Owen - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… On acid hydrolysis it gave 2-phenoxyethanethiol (go%), bp 134"/29 mm., ng 1-5597 (Found: C, 63.3; H, 6-4; thiol S, 20-6. C,Hl,OS requires C, 62.3 ; H, 6.5 ; S, 20-8~o) …
Number of citations: 74 pubs.rsc.org
P Bichler - 2012 - open.library.ubc.ca
The presence of sulfur in numerous blockbuster drugs, natural products and other medicinally active molecules necessitates the development of efficient methods for the synthesis of …
Number of citations: 4 open.library.ubc.ca
HP Booysen, C Moraal, G Terre'Blanche… - Bioorganic & medicinal …, 2011 - Elsevier
… The title compound was prepared from 2-phenoxyethanethiol in a yield of 43.9%: mp 114 C (ethanol). H NMR (Bruker Avance III 600, CDCl 3 ) δ 3.37 (s, 3H), 3.53 (s, 3H), 3.63 (t, 2H, J = …
Number of citations: 38 www.sciencedirect.com
S Wang - 2022 - researchgate.net
Mass spectrometry is the most important analytical technique to detect and analyze small molecules. Gas chromatography coupled to mass spectrometry (GC/MS) is frequently used for …
Number of citations: 2 www.researchgate.net
M Hawi - 2020 - repository.najah.edu
First, I need to express my deep gratitude to Almighty Allah who gifted me his blessings and reconciled me to accomplish my studies and get the Master’s degree. Thanks to Allah for …
Number of citations: 2 repository.najah.edu
HP Booysen - 2011 - North-West University
Number of citations: 0

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